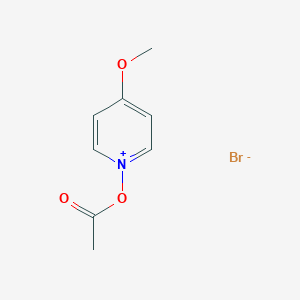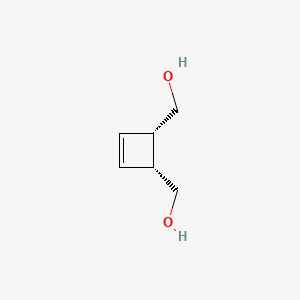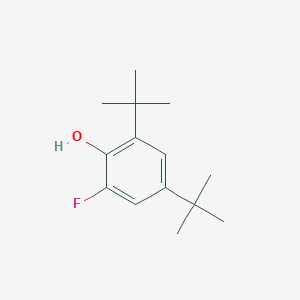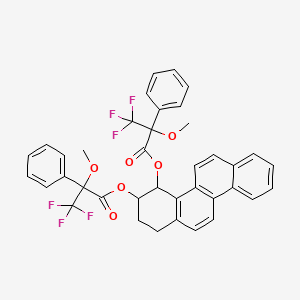
1-Methyl-3-phenyl-3-propylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-3-propylpyrrolidine is a chemical compound with the molecular formula C14H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-phenyl-3-propylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-phenyl-3-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen or phenyl groups.
Substitution: Alkylated or arylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
1-Methyl-3-phenyl-3-propylpyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that similar pyrrolidine compounds can bind to protein pockets, such as the podophyllotoxin pocket of gamma tubulin, which may underlie their biological activities . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.
Comparaison Avec Des Composés Similaires
1-Methyl-3-phenyl-3-propylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
- 3-(3-methoxyphenyl)-1-(2-phenylethyl)-3-propylpyrrolidine
- 3-(3-isopropoxyphenyl)-1-methyl-3-propylpyrrolidine
- 1-methyl-2-phenyl-3-piperidinone
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for unique interactions with molecular targets, making it a valuable compound for research and development .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure, diverse reactivity, and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Propriétés
| 74332-84-6 | |
Formule moléculaire |
C14H21N |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-methyl-3-phenyl-3-propylpyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-9-14(10-11-15(2)12-14)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Clé InChI |
KIOMVBQNULLWJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCN(C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)

![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)

